
alpha-((2,2-Dimethyl-1-aziridinyl)methyl)-2-nitro-1H-imidazole-1-ethanol
説明
RSU 1150 is a biochemical.
生物活性
Alpha-((2,2-Dimethyl-1-aziridinyl)methyl)-2-nitro-1H-imidazole-1-ethanol, often referred to as a nitroimidazole compound, has garnered attention for its biological activity, particularly in the context of cancer treatment and radiosensitization. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
Overview of Nitroimidazole Compounds
Nitroimidazoles are a class of compounds known for their diverse biological activities, particularly as antimicrobial and antitumor agents . The presence of the nitro group in these compounds is crucial for their reactivity and biological function. This specific compound, featuring an aziridine ring, is noted for its potential as a radiosensitizer —a substance that enhances the effectiveness of radiation therapy by making tumor cells more susceptible to damage.
The biological activity of this compound is primarily attributed to its ability to undergo bioreductive activation under hypoxic conditions typical of many tumors. Upon reduction, the compound forms reactive intermediates that can interact with cellular macromolecules, leading to cell death specifically in hypoxic tumor cells. This selectivity is particularly advantageous in cancer therapy where normal tissues are less affected.
Radiosensitizing Properties
Research has shown that compounds like this compound exhibit significant radiosensitizing effects. In vitro studies demonstrated that these compounds enhance the cytotoxic effects of radiation on tumor cells by increasing the formation of reactive oxygen species (ROS) and DNA damage.
Case Studies
- Study on Hypoxic Tumor Cells : A study evaluated the efficacy of this compound in combination with radiation therapy on hypoxic tumor cell lines. Results indicated a substantial increase in cell death compared to radiation alone, suggesting a synergistic effect that could improve treatment outcomes in cancer patients .
- Prodrug Evaluation : The compound was assessed for its prodrug potential, where it was converted to biologically active forms under physiological conditions. The prodrug exhibited enhanced biological activity and improved pharmacokinetic properties, making it a candidate for further clinical development .
Table 1: Biological Activity Summary
Property | Value/Description |
---|---|
Chemical Structure | This compound |
Mechanism | Bioreductive activation under hypoxia |
Primary Use | Radiosensitizer in cancer therapy |
Efficacy | Increased cytotoxicity in hypoxic conditions |
Prodrug Potential | Yes |
Table 2: Comparison with Other Nitroimidazoles
Compound | Radiosensitizing Effect | Cytotoxicity (IC50) | Hypoxic Selectivity |
---|---|---|---|
Alpha-(2,2-Dimethyl-Aziridinyl) | High | Low (µM range) | High |
Misonidazole | Moderate | Moderate (10 µM) | Moderate |
RSU-1069 | High | Low (5 µM) | High |
科学的研究の応用
Biological Activities
Antimicrobial Activity
Alpha-((2,2-Dimethyl-1-aziridinyl)methyl)-2-nitro-1H-imidazole-1-ethanol exhibits notable antimicrobial properties. Studies have shown that compounds within this class can inhibit bacterial growth by targeting essential bacterial enzymes. For example, nitroimidazoles are known to be bioactivated by nitroreductase enzymes in Mycobacterium tuberculosis, leading to the generation of reactive intermediates that disrupt cellular processes .
Antitumor Activity
Research indicates that this compound has potential antitumor effects. In vitro studies have demonstrated cytotoxicity against various cancer cell lines, suggesting that it may interfere with cellular proliferation mechanisms. The specific mechanisms of action are still under investigation but may involve DNA damage or apoptosis induction.
Case Studies and Research Findings
Several studies have documented the efficacy of related compounds in clinical settings:
特性
IUPAC Name |
1-(2,2-dimethylaziridin-1-yl)-3-(2-nitroimidazol-1-yl)propan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O3/c1-10(2)7-13(10)6-8(15)5-12-4-3-11-9(12)14(16)17/h3-4,8,15H,5-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIABMBGERXSHEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN1CC(CN2C=CN=C2[N+](=O)[O-])O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88876-92-0 | |
Record name | RSU 1150 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088876920 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC362805 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=362805 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。